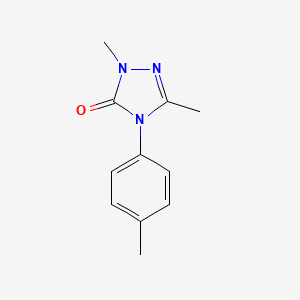

2,5-dimethyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

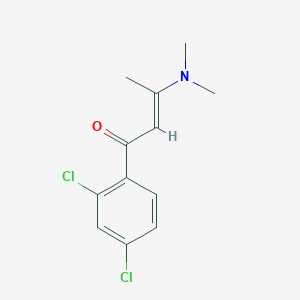

2,5-dimethyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, also known as DMMPT, is an organic compound that belongs to the family of triazoles. It is a crystalline solid with a melting point of 167-168°C and a molecular weight of 246.3 g/mol. DMMPT has a wide range of applications in organic synthesis, pharmaceuticals, and other areas of scientific research.

Aplicaciones Científicas De Investigación

Neurokinin-1 Receptor Antagonism

The compound has been identified in the context of neurokinin-1 (NK1) receptor antagonism, which is significant for its potential application in treating conditions like emesis and depression. One study discusses a water-soluble NK1 receptor antagonist that showcases high affinity and effectiveness in pre-clinical tests for these conditions (Harrison et al., 2001).

Antioxidant Activity

Another research avenue explores the antioxidant properties of triazol-3-one derivatives. A study synthesized new compounds and analyzed their in vitro antioxidant activities, including reducing power, free radical scavenging, and metal chelating activity, suggesting potential applications in oxidative stress-related conditions (Yüksek et al., 2015).

Molecular Structure Studies

The structural aspects of triazol-3-one derivatives have been a focus, with research on their crystalline forms and interaction potentials. Studies include investigations into the crystal structures, spectral analyses, and theoretical studies to understand the molecular arrangements and potential applications in materials science (Ahmed et al., 2016).

Cycloaddition Reactions

Research into the cycloaddition reactions of aryl azides and alkynes, facilitated by catalysts in the presence of triazol-3-one derivatives, showcases the compound's relevance in synthetic chemistry for creating 1,5-disubstituted 1,2,3-triazoles. This process is noted for higher yields and cleaner products under specific conditions, indicating its utility in chemical synthesis and drug development (Rasmussen et al., 2007).

Antimicrobial Activity

There is also interest in the antimicrobial activities of triazol-3-one derivatives. Some compounds synthesized from reactions involving this chemical structure have shown good or moderate activities against various microorganisms, indicating potential for developing new antimicrobial agents (Bektaş et al., 2007).

Supramolecular Structures

Lastly, the formation of supramolecular structures involving triazol-3-one derivatives has been studied. This research highlights the compound's ability to form stable structures through noncovalent interactions, relevant for materials science and nanoengineering (Samigullina et al., 2021).

Propiedades

IUPAC Name |

2,5-dimethyl-4-(4-methylphenyl)-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-8-4-6-10(7-5-8)14-9(2)12-13(3)11(14)15/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIBVIGUBSJKRJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN(C2=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-isopropyl-2-phenyl-7-(4-(2-phenylacetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2687783.png)

![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2687787.png)

![3-[(2,4-Dichlorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B2687792.png)

![N-[cyano(2-methoxyphenyl)methyl]propanamide](/img/structure/B2687793.png)

![7-Fluoro-3-[[1-(oxolane-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2687794.png)

![N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2687798.png)

![tert-butyl N-[3-(iodomethyl)-1-bicyclo[1.1.1]pentanyl]carbamate](/img/structure/B2687802.png)

![N-(3-Methyl-1-prop-2-enoylpiperidin-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide](/img/structure/B2687803.png)

![2-Chloro-5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2687805.png)